molecular formula C8H16N2O3 B13433440 Ring-opened hydroxy levetiracetam

Ring-opened hydroxy levetiracetam

Cat. No.: B13433440
M. Wt: 188.22 g/mol
InChI Key: ZGIMRWMZOPFQMV-LURJTMIESA-N
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Description

Ring-opened hydroxy levetiracetam is a derivative of levetiracetam, an active pharmaceutical ingredient widely used to treat epilepsy. Levetiracetam is known for its effectiveness in controlling seizures and its unique mechanism of action. The ring-opened hydroxy form of levetiracetam is a metabolite that results from the opening of the pyrrolidinone ring during metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ring-opened hydroxy levetiracetam involves the enzymatic dynamic kinetic resolution and anodic oxidation of levetiracetam. The process begins with the hydration of racemic nitrile to (S)-pyrrolidine-1-yl butaneamide using nitrile hydratase variants . This is followed by a ruthenium-catalyzed oxidation to produce levetiracetam . The ring-opening occurs during the metabolism of levetiracetam, where the pyrrolidinone ring is hydrolyzed .

Industrial Production Methods

Industrial production of levetiracetam typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the production of pharmaceutical-grade levetiracetam. The ring-opened hydroxy form is not typically produced industrially but is studied as a metabolite.

Chemical Reactions Analysis

Types of Reactions

Ring-opened hydroxy levetiracetam undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce different metabolites.

    Reduction: Reduction reactions can convert the hydroxy group to other functional groups.

    Substitution: The hydroxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ring-opened hydroxy levetiracetam has several scientific research applications:

    Chemistry: It is used to study the metabolic pathways of levetiracetam and its derivatives.

    Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.

    Medicine: Research focuses on its potential therapeutic effects and its role as a metabolite of levetiracetam.

    Industry: It is used in the development of new pharmaceutical formulations and in the study of drug metabolism.

Comparison with Similar Compounds

Similar Compounds

    Levetiracetam: The parent compound, used as an antiepileptic drug.

    Piracetam: Another pyrrolidine derivative with nootropic effects.

    Brivaracetam: A similar compound with a higher affinity for SV2A.

Uniqueness

Ring-opened hydroxy levetiracetam is unique due to its specific metabolic pathway and its role as a metabolite of levetiracetam. Its interactions with SV2A and other molecular targets provide distinct pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

(2S)-2-(4-hydroxybutanoylamino)butanamide

InChI

InChI=1S/C8H16N2O3/c1-2-6(8(9)13)10-7(12)4-3-5-11/h6,11H,2-5H2,1H3,(H2,9,13)(H,10,12)/t6-/m0/s1

InChI Key

ZGIMRWMZOPFQMV-LURJTMIESA-N

Isomeric SMILES

CC[C@@H](C(=O)N)NC(=O)CCCO

Canonical SMILES

CCC(C(=O)N)NC(=O)CCCO

Origin of Product

United States

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